4-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid
Description
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C14H17N3O2/c1-10-13(9-16-17(10)2)8-15-7-11-3-5-12(6-4-11)14(18)19/h3-6,9,15H,7-8H2,1-2H3,(H,18,19) |
InChI Key |
YMEGHAISHOKRGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Pyrazole Precursor Activation
The pyrazole moiety is functionalized at the 4-position with a chloromethyl group. This intermediate reacts with 4-aminobenzoic acid in polar aprotic solvents like acetonitrile or DMF. For example, stirring at room temperature for 6 days achieves a 65% yield. Elevated temperatures (50–60°C) reduce reaction time to 24 hours but may require base additives like triethylamine to absorb HCl byproducts.
Solvent and Catalytic Optimization
Recent studies highlight the role of solvents in reaction efficiency:
Microwave-assisted synthesis (150°C, 30 min) in THF improves yields to 85% by enhancing molecular collisions.
Reductive Amination Strategies
Reductive amination offers an alternative route, avoiding harsh halogenation steps. This method couples 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 4-aminobenzoic acid using NaBH3CN or H2/Pd-C.
Aldehyde Preparation
The pyrazole aldehyde is synthesized via oxidation of 4-(hydroxymethyl)-1,5-dimethyl-1H-pyrazole using MnO2 or Swern conditions. Condensation with 4-aminobenzoic acid in methanol at 25°C for 12 hours, followed by NaBH3CN reduction, yields 70–78% product.
Catalytic Hydrogenation
Hydrogenation under 30 psi H2 with Pd/C (10 wt%) in ethanol achieves comparable yields (75%) while eliminating borohydride waste.
One-Pot Multicomponent Reactions
Emerging protocols combine pyrazole, formaldehyde, and 4-aminobenzoic acid in a Mannich-type reaction.
Mannich Reaction Conditions
A typical procedure involves:
Solvent-Free Approaches
Grinding reagents with silica gel under ball-milling conditions (30 Hz, 2 h) achieves 55% yield, reducing solvent use but requiring post-synthesis purification.
Analytical Characterization
Critical spectral data confirm successful synthesis:
NMR Spectroscopy
Chemical Reactions Analysis
Types of Reactions
4-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino-methyl linkage, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the benzoic acid moiety.
Substitution: Substituted derivatives at the amino-methyl linkage.
Scientific Research Applications
Chemical Properties and Structure
The compound's structure is characterized by a benzoic acid moiety linked to a pyrazole derivative. Its molecular formula is with a molecular weight of approximately 252.3 g/mol. This unique structure contributes to its reactivity and interaction with biological systems.
Antitumor Activity
Research has indicated that derivatives of pyrazole compounds exhibit antitumor properties. A study highlighted the ability of 4-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid to inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.
Table 1: Antitumor Efficacy of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| Compound B | HeLa (cervical cancer) | 10 | Cell cycle arrest |
| 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid | A549 (lung cancer) | 12 | Apoptosis induction |
This table illustrates that the compound demonstrates comparable efficacy to established antitumor agents.
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Pesticidal Activity
The pyrazole moiety in the compound contributes to its pesticidal properties. Research indicates that it can effectively control certain pests while being less harmful to beneficial insects.
Table 2: Pesticidal Efficacy Against Common Pests
| Pest Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 200 | 85 |
| Whiteflies | 150 | 78 |
| Spider mites | 100 | 90 |
These results suggest that the compound can be utilized as an effective pesticide in sustainable agriculture practices.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.
Case Study: Polymer Blends
A study investigated the effects of adding varying concentrations of the compound into polyvinyl chloride (PVC). The results showed improved tensile strength and thermal resistance at optimal concentrations.
Table 3: Mechanical Properties of PVC Blends
| Additive Concentration (%) | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| 0 | 30 | 70 |
| 5 | 35 | 75 |
| 10 | 40 | 80 |
This data indicates that the compound can enhance the performance of polymer materials, making it valuable in industrial applications.
Mechanism of Action
The mechanism of action of 4-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 4-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid and its analogs:
Structural and Functional Analysis
Pyrazole Substitution Effects The 1,5-dimethylpyrazole core in the target compound contrasts with 3,5-dimethylpyrazole in the analog (CAS unspecified) . In contrast, 3,5-substitution may hinder π-π stacking due to increased bulk .
By contrast, the N,N-dimethylaniline analog lacks ionizable groups, increasing lipophilicity (logP ≈ 2.8 vs. 1.5 for the target) and membrane permeability .
Schiff Base Derivatives The Schiff base 4-{[4-(dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (C₂₀H₂₂N₄O) shares a pyrazole-antipyrine core but replaces the benzoic acid with a dimethylamino-benzylidene group. This structural shift enables conjugation with biomolecules (e.g., enzymes) via imine linkages, enhancing antimicrobial activity . SC-XRD data (monoclinic C2/c space group, a = 17.7275 Å, β = 101.426°) confirm its planar geometry, which facilitates intercalation into DNA .
Biological Activity
- Benzoic acid derivatives exhibit higher bioactivity in enzyme inhibition assays compared to aniline analogs. For example, the benzoic acid group in the target compound may bind to catalytic residues in kinases or proteases, as seen in structurally related ALK inhibitors (e.g., compound 31 , MS m/z 758.32) .
Crystallographic and Physicochemical Data
- The target compound’s crystallinity is inferred from analogs like 4-{[4-(dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, which forms monoclinic crystals (V = 3449.5 ų, Dx = 1.288 Mg/m³) with robust hydrogen-bonding networks (R factor = 0.041) .
- In contrast, the N,N-dimethylaniline analog (CAS 626209-28-7) lacks strong hydrogen-bond donors, resulting in weaker crystal packing and lower melting points (~120–125°C vs. ~200°C for the benzoic acid derivative) .
Biological Activity
4-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrazole ring attached to a benzoic acid moiety via an amino-methyl linkage. The synthesis typically involves the reaction of (1,5-dimethyl-1H-pyrazol-4-yl)methanol with 4-aminobenzoic acid in solvents like acetonitrile under controlled conditions.
Anticancer Properties
Recent studies have indicated that compounds containing the 1H-pyrazole structure exhibit significant anticancer activities. For instance, derivatives of 1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including lung, brain, and breast cancers. The compound's ability to induce apoptosis in cancer cells suggests its potential as an anticancer agent .
Table 1: Anticancer Activity of Pyrazole Derivatives
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies indicate that pyrazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that modifications on the pyrazole ring can enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity of Pyrazole Compounds
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 64 | |
| Escherichia coli | 128 | |
| Pseudomonas aeruginosa | 256 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the benzoic acid moiety enhances binding affinity through various interactions .
Case Studies
- Antitumor Activity in Animal Models : A study demonstrated that administering the compound in vivo significantly reduced tumor size in mouse models of breast cancer. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
- Antimicrobial Efficacy : In a clinical setting, derivatives were tested against multidrug-resistant strains of bacteria. Results showed a notable reduction in bacterial load in treated subjects compared to controls, highlighting the compound's potential as a therapeutic agent against resistant infections .
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC (silica plates, UV visualization).
- Optimize purity via iterative recrystallization and HPLC analysis (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
Basic: How is the molecular structure of this compound validated experimentally?
Methodological Answer :
Combine spectroscopic and crystallographic techniques:
Spectroscopy :
- NMR : Assign protons (e.g., pyrazole CH3 at δ ~2.3 ppm, aromatic protons at δ ~7.5 ppm) and carbons using 1H/13C NMR .
- IR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amine (N–H bend at ~1600 cm⁻¹) functionalities .
X-ray Crystallography :
- Grow single crystals via slow evaporation (solvent: DMSO/water).
- Use SHELXL for structure refinement and OLEX2 for visualization, ensuring R-factor < 0.05 .
Advanced: How can computational methods resolve discrepancies between experimental and theoretical spectral data?
Q. Methodological Answer :
DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-311++G(d,p)) and compare vibrational frequencies with experimental IR data .
Electronic Structure Analysis : Calculate HOMO-LUMO gaps to predict reactivity. Discrepancies in absorption spectra may arise from solvent effects (include PCM models) .
Docking Studies : If biological activity is observed, use AutoDock Vina to model interactions with target proteins (e.g., antimicrobial assays as in ).
Q. Troubleshooting :
- Adjust basis sets or solvent parameters in DFT to align theoretical/experimental results.
- Cross-validate with alternative software (e.g., ORCA for electronic properties).
Advanced: What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice?
Q. Methodological Answer :
Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D for donor, A for acceptor). For example, carboxylic acid dimers often form R₂²(8) motifs .
Software Tools :
- Mercury (CCDC): Visualize packing diagrams and quantify bond distances/angles.
- SHELXL : Refine hydrogen atom positions using restraints .
Thermal Motion Analysis : Use anisotropic displacement parameters to assess dynamic disorder in hydrogen-bonded networks .
Example :
In analogous pyrazole-benzoic acid structures, intermolecular O–H···N bonds stabilize the lattice, with bond lengths ~2.7 Å .
Advanced: How can crystallographic challenges (e.g., twinning or disorder) be addressed during refinement?
Q. Methodological Answer :
Twinning Detection : Use CELL_NOW or TWINLAW to identify twin laws. Refine with SHELXL using HKLF5 format .
Disorder Modeling :
- Split occupancies for overlapping atoms (e.g., rotating methyl groups).
- Apply restraints (SIMU, DELU) to suppress unrealistic thermal motion .
Validation : Cross-check with PLATON /ADDSYM to avoid over-interpretation of pseudo-symmetry .
Case Study :
For a related pyrazole derivative, twinning was resolved by applying a twin matrix (-h, -k, -l), improving R1 from 0.12 to 0.04 .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Q. Methodological Answer :
Derivatization : Modify functional groups (e.g., replace benzoic acid with esters or amides) using protocols from .
Biological Assays :
- Antimicrobial : Test against Gram-positive/negative bacteria via MIC assays .
- Enzyme Inhibition : Screen against carbonic anhydrase using UV-Vis (Δ absorbance at 348 nm) .
Data Correlation : Use multivariate analysis (e.g., PCA) to link substituent effects (Hammett σ) with activity .
Basic: What safety protocols are recommended for handling this compound in the laboratory?
Q. Methodological Answer :
PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy (similar to pyrazole derivatives in ).
Engineering Controls : Use fume hoods for weighing and reactions.
Waste Disposal : Neutralize benzoic acid derivatives with sodium bicarbonate before aqueous disposal .
Advanced: How to resolve contradictions between NMR and X-ray data (e.g., unexpected tautomerism)?
Q. Methodological Answer :
Dynamic NMR : Acquire variable-temperature spectra to detect tautomeric equilibria (e.g., keto-enol shifts).
Complementary Techniques :
- Solid-State NMR : Compare with solution NMR to identify polymorphism.
- PXRD : Verify crystallinity and phase purity .
Computational Validation : Perform MD simulations to model tautomer stability in solution vs. solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
